molecular formula C₁₃H₂₄O₂ B1147295 Inhoffen Lythgoe diol CAS No. 64190-52-9

Inhoffen Lythgoe diol

Cat. No. B1147295
CAS RN: 64190-52-9
M. Wt: 212.33
InChI Key:
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Description

Inhoffen Lythgoe diol is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

A formal synthesis of the Inhoffen–Lythgoe diol featuring a novel intermolecular Diels–Alder strategy wherein an intact C (20) stereocentre as part of a diene unit is used to elaborate directly the stereocentres at C (13) and C (17) of the hydrindan ring system of (1), is reported . A synthesis of hortonones A–C has been accomplished from vitamin D 2via the Inhoffen–Lythgoe diol without the use of protective groups .


Molecular Structure Analysis

Inhoffen Lythgoe diol is an organic molecule commonly used in chiral selective reactions in organic synthesis. It can be used as a catalyst and a ligand, and has a wide range of applications in the preparation of nitrogen- and sulfur-containing natural products, pharmaceuticals, and material science . Inhoffen Lythgoe Diol Monotosylate contains total 57 bond(s); 27 non-H bond(s), 8 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 hydroxyl group(s), 1 secondary alcohol(s), and 1 sulfonate(s) (thio-/dithio-) .


Chemical Reactions Analysis

A formal synthesis of the Inhoffen–Lythgoe diol featuring a novel intermolecular Diels–Alder strategy wherein an intact C (20) stereocentre as part of a diene unit is used to elaborate directly the stereocentres at C (13) and C (17) of the hydrindan ring system of (1), is reported .


Physical And Chemical Properties Analysis

Inhoffen Lythgoe Diol is a key intermediate for the preparation of Vitamin D metabolites and analogs .

Mechanism of Action

Target of Action

Inhoffen Lythgoe diol is an organic molecule that is commonly used in chiral selective reactions in organic synthesis . It can be used as a catalyst and a ligand, and has a wide range of applications in the preparation of nitrogen- and sulfur-containing natural products, pharmaceuticals, and material science .

Mode of Action

The mode of action of Inhoffen Lythgoe diol primarily involves its role as a catalyst and a ligand in organic synthesis . It is used in chiral selective reactions, which are reactions that preferentially form one enantiomer of a chiral molecule . This property makes it valuable in the synthesis of a wide range of compounds, including nitrogen- and sulfur-containing natural products, pharmaceuticals, and materials for science .

Biochemical Pathways

Inhoffen Lythgoe diol is involved in various biochemical pathways due to its role in organic synthesis . It is used in the synthesis of a wide range of compounds, affecting the biochemical pathways associated with these compounds . For instance, it has been used in the synthesis of calcitroic acid, a deactivated form of the physiologically active vitamin D3 metabolite calcitrol .

Result of Action

The result of Inhoffen Lythgoe diol’s action is the formation of a wide range of compounds through chiral selective reactions . These compounds can have various molecular and cellular effects depending on their specific structures and properties .

Action Environment

The action of Inhoffen Lythgoe diol can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . These factors can affect the efficiency of the chiral selective reactions in which Inhoffen Lythgoe diol is used .

Future Directions

Inhoffen Lythgoe diol plays a very important role in the field of asymmetric synthesis. Although it has no direct medical application, it plays an important role in the production and research of many important chemicals . Another research suggests that the Julia–Lythgoe attachment of the vitamin D side chain to a solid-phase linked Inhoffen–Lythgoe diol derived CD-ring fragment is reported .

properties

IUPAC Name

(1R,3aR,4S,7aR)-1-[(2S)-1-hydroxypropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-9(8-14)10-5-6-11-12(15)4-3-7-13(10,11)2/h9-12,14-15H,3-8H2,1-2H3/t9-,10-,11+,12+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBPRYXDIHQLGH-NAWOPXAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCC2C1(CCCC2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)[C@H]1CC[C@@H]2[C@@]1(CCC[C@@H]2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Inhoffen Lythgoe diol

Q & A

Q1: What is the significance of the Inhoffen-Lythgoe diol in vitamin D chemistry?

A1: The Inhoffen-Lythgoe diol serves as a versatile building block for constructing the CD-ring system found in vitamin D and its analogs [, , , , , , , , , ]. Its structure allows for various chemical modifications, enabling the synthesis of a diverse range of vitamin D derivatives with tailored biological properties.

Q2: How is the Inhoffen-Lythgoe diol typically utilized in vitamin D synthesis?

A2: It's frequently employed in a convergent synthetic strategy [, ]. This involves separately synthesizing the A-ring fragment and attaching it to the Inhoffen-Lythgoe diol-derived CD-ring fragment, ultimately leading to the target vitamin D compound.

Q3: Can you provide some specific examples of how the Inhoffen-Lythgoe diol has been used to synthesize biologically active vitamin D analogs?

A3: Certainly! Researchers have successfully synthesized:

  • 2,22-Dimethylene analogues of 19-Norcalcitriol: These analogs, designed using the Inhoffen-Lythgoe diol, demonstrated promising activity in binding to the vitamin D receptor (VDR) and displayed enhanced differentiation and transcriptional activity compared to calcitriol [].
  • Tacalcitol: A gram-scale synthesis of this vitamin D3 analog was achieved using the Inhoffen-Lythgoe diol as a starting material [].
  • (23S,25R)-1α,25-dihydroxyvitamin D3 26,23-lactone: This compound was synthesized via a convergent route involving the Inhoffen-Lythgoe diol and a novel C–D-ring fragment coupling strategy [].
  • 23-Fluorinated 25-hydroxyvitamin D3 analogues: The Inhoffen-Lythgoe diol served as a precursor for synthesizing these fluorinated analogs, which exhibited altered metabolism profiles compared to the parent compound [].

Q4: Beyond vitamin D synthesis, are there other applications of the Inhoffen-Lythgoe diol?

A4: Yes, it's also a valuable starting material for synthesizing other natural products. For instance, researchers successfully synthesized (-)-hortonones A-C from the Inhoffen-Lythgoe diol without using protecting groups [].

Q5: What are some challenges associated with the synthesis and use of the Inhoffen-Lythgoe diol?

A5: One challenge lies in controlling the stereochemistry during the synthesis of the diol and subsequent transformations. Achieving high diastereoselectivity is crucial for obtaining the desired isomers of vitamin D analogs []. Additionally, efficient and scalable synthetic routes are essential for producing sufficient quantities of the diol and its derivatives for research and potential therapeutic applications.

Q6: Have there been any studies exploring alternative synthetic routes to the Inhoffen-Lythgoe diol?

A6: Yes, researchers have explored a novel intermolecular Diels–Alder strategy for a formal synthesis of the Inhoffen-Lythgoe diol, aiming to improve stereochemical control and efficiency [].

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